Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is a chemical compound belonging to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes methoxy groups and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate typically involves the reaction of 5,6-dimethoxy-1-indanone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-indene-1-one
- 5-Methyl-2,3-dihydro-1H-indene
Uniqueness
Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- IUPAC Name : this compound
The compound features an indene core with methoxy and carboxylate substituents that contribute to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been studied for its potential to inhibit the growth of various cancer cell lines, including:
- Breast Cancer
- Colon Cancer
- Prostate Cancer
In a study published in Cell Death & Disease, compounds with similar structures were shown to inhibit apoptosis inhibitors (IAPs), which are critical in cancer cell survival. The mechanism involves the disruption of IAP functions, promoting apoptosis in cancer cells .
The compound's mechanism primarily involves:
- Inhibition of IAPs : By binding to IAPs like XIAP (X-linked inhibitor of apoptosis protein), it prevents their interaction with caspases, leading to increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound promotes apoptotic pathways through caspase activation, which is essential for programmed cell death in cancer therapy .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 70 |
15 | 50 |
20 | 30 |
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into the compound's action against colon cancer cells (HT29). It was found that treatment with this compound led to:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
This study concluded that the compound effectively shifts the balance towards apoptosis in cancer cells .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-8-10-7-13(17-3)12(16-2)6-9(10)5-11(8)14(15)18-4/h6-7H,5H2,1-4H3 |
InChI Key |
PKJCBYGSMRCSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=CC(=C(C=C12)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.